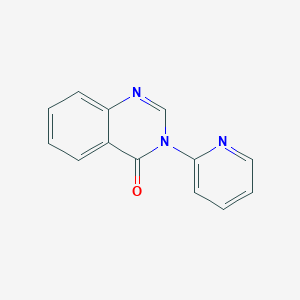

3-(2-pyridinyl)-4(3H)-quinazolinone

Beschreibung

4(3H)-Quinazolinone is a nitrogen-containing heterocyclic scaffold first synthesized in 1895 via the Niementowski reaction . The derivative 3-(2-pyridinyl)-4(3H)-quinazolinone features a pyridinyl substituent at position 3 of the quinazolinone core.

Eigenschaften

Molekularformel |

C13H9N3O |

|---|---|

Molekulargewicht |

223.23 g/mol |

IUPAC-Name |

3-pyridin-2-ylquinazolin-4-one |

InChI |

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H |

InChI-Schlüssel |

IDTVSIRWEVWAFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Synthesis: Typically prepared via cyclization reactions involving anthranilic acid derivatives and pyridine-containing precursors, as outlined in general quinazolinone synthetic protocols .

- Biological Relevance: Quinazolinones exhibit diverse activities, including antiviral, antifungal, and anticancer effects. The pyridinyl substitution in this compound may enhance interactions with enzymes or receptors, as seen in docking studies with Paraplegin protein .

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives vary in substituent patterns, which critically influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives

Pharmacokinetic and Metabolic Differences

- Methaqualone : Undergoes hepatic epoxidation and hydroxylation, producing dihydrodiol metabolites in humans .

- UR-9825 : Short half-life in mice (1 hour) but prolonged activity in rats (6 hours) due to species-dependent metabolic stability .

- Phenolic Derivatives: High solubility improves antioxidant efficacy in vitro but may limit bioavailability in vivo .

Antiviral Activity

- 3-(Substituted-benzalamino)-4(3H)-quinazolinones (e.g., III-31) inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 proteins, enhancing host defense enzymes .

Antifungal Development

Drug Design Insights

- Docking studies reveal that this compound and 3-(2-carboxyphenyl)-4(3H)-quinazolinone stabilize Paraplegin’s inactive conformation, offering a template for coronary disease therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.